Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt

2.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 h, -78 °C

4.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt

5.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 8 h, rt

6.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt

7.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt

8.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C

9.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C

10.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C

10.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt

11.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt

12.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt

12.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt

13.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C

14.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt

Referencia

Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone

Kuboki, Atsuhito; et al,

Tetrahedron Letters,

2008,

49(29-30),

4516-4518

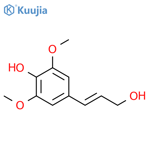

![9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- structure](https://es.kuujia.com/scimg/cas/84575-10-0x500.png)